Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

Catalog No.
S1895437
CAS No.
7288-28-0
M.F
C11H22N2O2Si2
M. Wt
270.47 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

CAS Number

7288-28-0

Product Name

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

IUPAC Name

trimethyl-(5-methyl-2-trimethylsilyloxypyrimidin-4-yl)oxysilane

Molecular Formula

C11H22N2O2Si2

Molecular Weight

270.47 g/mol

InChI

InChI=1S/C11H22N2O2Si2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3

InChI Key

DRNUNECHVNIYHQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C

Precursor for Fluorinated Pyrimidine Analogs

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-, also known as 2,4-Bis(trimethylsiloxy)-5-methylpyrimidine or 2,4-Bis-O-(trimethylsilyl)thymine, finds its primary application in scientific research as a precursor for the synthesis of fluorinated pyrimidine analogs. These analogs are particularly valuable in the field of nuclear medicine for Positron Emission Tomography (PET) imaging. ()

Synthesis of [18F]FMAU

A specific example is the use of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- in the synthesis of [18F]FMAU (2'-deoxy-2'-[18F]fluoro-5-methyluridine). [18F]FMAU is a radiotracer that has been explored for its potential to image cellular proliferation using PET. The trimethylsilyl protecting groups on the pyrimidine ring of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- can be readily displaced with fluorine-18 (18F), a radioactive isotope commonly used in PET imaging. This allows for the creation of [18F]FMAU, which can then be used to study cell proliferation in various diseases, including cancer. ()

  • Origin: 5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine is a synthetic compound obtained by modification of thymine. The hydroxyl groups at positions 2 and 4 of the pyrimidine ring are replaced with trimethylsilyl (TMS) groups [].
  • Significance: This compound is primarily used as a protected form of thymine in organic synthesis. The TMS groups make the molecule more stable and lipophilic (fat-soluble), facilitating its use in various reactions [].

Molecular Structure Analysis

The key features of the molecule include:

  • A six-membered pyrimidine ring containing two nitrogen atoms.
  • A methyl group (CH3) attached at position 5 of the ring.
  • Two bulky trimethylsilyl groups (Si(CH3)3) bonded to oxygen atoms at positions 2 and 4 of the ring, replacing the original hydroxyl groups [].

The bulky TMS groups create a steric hindrance effect, influencing the reactivity of the molecule compared to thymine.


Chemical Reactions Analysis

  • Synthesis: There are various methods for synthesizing 5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine. A common approach involves reacting thymine with a chlorotrimethylsilane reagent in the presence of a base catalyst [].
Thymine + 2(ClSi(CH3)3) + Base -> 5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine + 2(Cl-CH3)
  • Deprotection: The TMS groups can be removed under specific conditions to regenerate thymine. This deprotection step is crucial for incorporating the modified thymine into desired biomolecules.
5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine + H2O -> Thymine + (CH3)3SiOH

Physical And Chemical Properties Analysis

  • A colorless liquid or solid at room temperature due to the presence of bulky TMS groups.
  • Moderately lipophilic due to the TMS groups, making it more soluble in organic solvents than thymine.
  • Relatively stable compared to thymine due to the protection offered by the TMS groups.

5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine itself does not have a known biological mechanism of action. Its primary function is as a protected form of thymine. Once deprotected, the regenerated thymine can participate in its normal biological processes as a nucleobase in DNA.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible materials.

Other CAS

7288-28-0

Wikipedia

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

General Manufacturing Information

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: ACTIVE

Dates

Modify: 2023-08-16

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